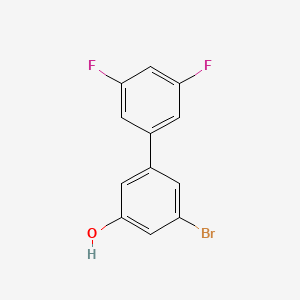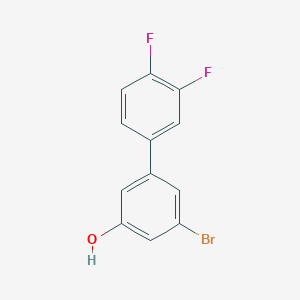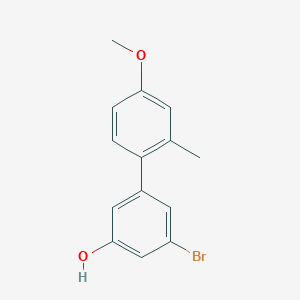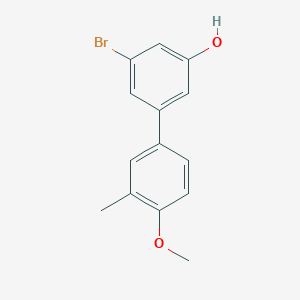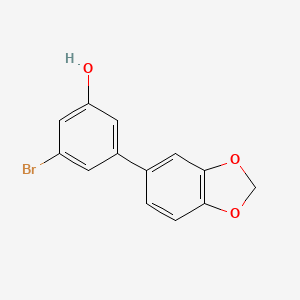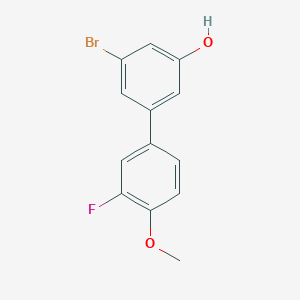
3-Bromo-5-(3-nitrophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-nitrophenyl)phenol: is an aromatic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-nitrophenyl)phenol typically involves the bromination and nitration of phenol derivatives. One common method includes the following steps:
Bromination: Phenol is first brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitration: The brominated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(3-nitrophenyl)phenol can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products:
Substitution: Formation of substituted phenols with various functional groups.
Reduction: Formation of 3-Bromo-5-(3-aminophenyl)phenol.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-(3-nitrophenyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated and nitrated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-nitrophenyl)phenol depends on its specific application. In chemical reactions, the bromine and nitro groups influence the reactivity of the phenol ring, making it more susceptible to nucleophilic attack or reduction.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Reduction: The nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent.
Comparaison Avec Des Composés Similaires
3-Bromo-4-nitrophenol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-Bromo-5-nitrophenol: Another isomer with different substitution patterns, leading to variations in chemical behavior.
4-Bromo-3-nitrophenol: Another positional isomer with distinct properties and uses.
Uniqueness: 3-Bromo-5-(3-nitrophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromine and nitro groups on the phenol ring makes it a versatile intermediate for various chemical transformations.
Propriétés
IUPAC Name |
3-bromo-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWVKKQTLWDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686408 |
Source


|
| Record name | 5-Bromo-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-28-6 |
Source


|
| Record name | 5-Bromo-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
